molecular formula C6H2ClF3N2O2 B6259308 2-chloro-4-nitro-5-(trifluoromethyl)pyridine CAS No. 1807167-88-9

2-chloro-4-nitro-5-(trifluoromethyl)pyridine

Cat. No.: B6259308
CAS No.: 1807167-88-9
M. Wt: 226.5
InChI Key:
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Description

2-chloro-4-nitro-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. It is characterized by the presence of a chlorine atom, a nitro group, and a trifluoromethyl group attached to a pyridine ring. This compound is known for its high chemical stability and solubility, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with nitric acid under controlled conditions to introduce the nitro group . Another method involves the chlorination of 4-nitro-5-(trifluoromethyl)pyridine using chlorine gas .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve the desired product quality .

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance binding affinity and specificity . The exact pathways involved vary depending on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-nitro-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer high chemical stability and reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and binding affinity in biological systems, making it a valuable compound for various applications .

Properties

CAS No.

1807167-88-9

Molecular Formula

C6H2ClF3N2O2

Molecular Weight

226.5

Purity

95

Origin of Product

United States

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